

CAS number and molecular formula for Terazosin (piperazine D8).

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Compound of Interest

Compound Name: Terazosin (piperazine D8)

Cat. No.: B15141049

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Technical Guide: Terazosin and Terazosin (piperazine D8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Terazosin and its deuterated analog, **Terazosin (piperazine D8)**, with a focus on their chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Physical Data

Terazosin is a selective alpha-1 adrenergic receptor antagonist. Its deuterated form, **Terazosin (piperazine D8)**, is often used as an internal standard in analytical studies. The key identification and molecular data for both compounds are summarized below.

Compound	CAS Number	Molecular Formula
Terazosin	63590-64-7	C ₁₉ H ₂₅ N ₅ O ₄
Terazosin (piperazine D8)	1006718-20-2	C ₁₉ H ₁₇ D ₈ N ₅ O ₄

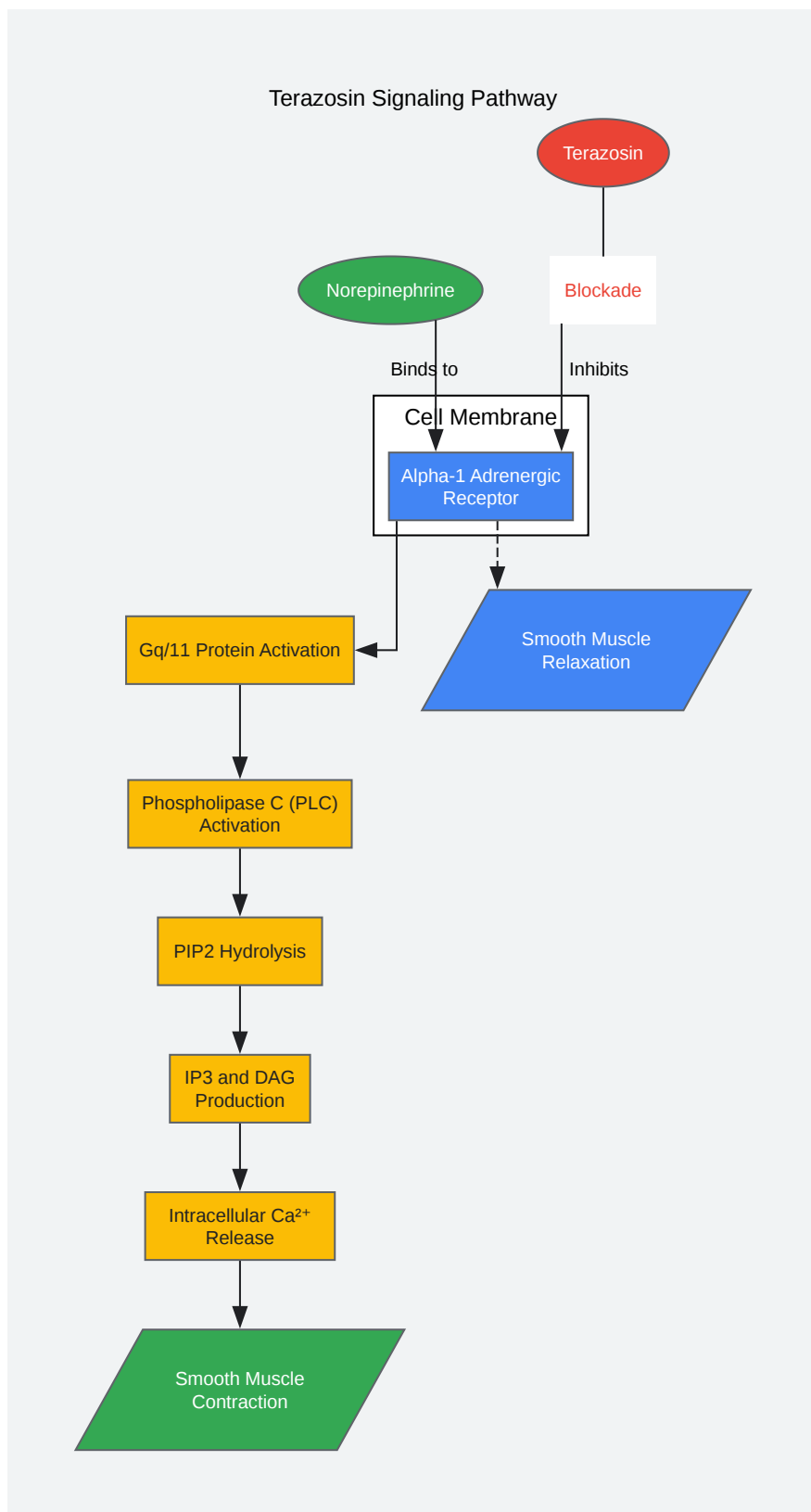
Mechanism of Action: Alpha-1 Adrenergic Blockade

Terazosin's primary mechanism of action involves the selective and competitive blockade of alpha-1 adrenergic receptors. These receptors are prevalent in the smooth muscle of various tissues, including blood vessels and the prostate gland.

Signaling Pathway of Terazosin Action

The binding of endogenous catecholamines, such as norepinephrine, to alpha-1 adrenergic receptors typically initiates a signaling cascade that leads to smooth muscle contraction.

Terazosin interrupts this pathway.



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Mechanism of Terazosin's action on smooth muscle cells.

Experimental Protocols

This section details key experimental methodologies used to characterize the activity of Terazosin.

Radioligand Binding Assay for Alpha-1 Adrenergic Receptor Affinity

This protocol is designed to determine the binding affinity of Terazosin to alpha-1 adrenergic receptors.

Materials:

- Cell membranes expressing alpha-1 adrenergic receptors
- [³H]-Prazosin (radioligand)
- Terazosin
- Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
- Scintillation fluid
- Glass fiber filters
- Filtration apparatus
- Scintillation counter

Procedure:

- Prepare a series of dilutions of unlabeled Terazosin.
- In a microplate, combine the cell membranes, a fixed concentration of [³H]-Prazosin, and the varying concentrations of Terazosin.
- Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

- Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
- Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., phentolamine).
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The inhibition constant (K_i) of Terazosin is calculated from the IC_{50} value (concentration of Terazosin that inhibits 50% of specific [3H]-Prazosin binding) using the Cheng-Prusoff equation.

In Vitro Smooth Muscle Contraction Assay

This assay measures the ability of Terazosin to relax pre-contracted smooth muscle tissue.

Materials:

- Isolated smooth muscle tissue strips (e.g., prostate, aorta)
- Organ bath system with a force transducer
- Krebs-Henseleit solution (physiological salt solution), aerated with 95% O_2 / 5% CO_2
- A contractile agonist (e.g., phenylephrine, norepinephrine)
- Terazosin

Procedure:

- Mount the smooth muscle tissue strips in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C.
- Allow the tissues to equilibrate under a resting tension for a specified period.

- Induce a stable contraction by adding a specific concentration of the contractile agonist to the bath.
- Once a plateau in contraction is reached, add cumulative concentrations of Terazosin to the bath.
- Record the changes in isometric tension using the force transducer.
- The relaxant effect of Terazosin is expressed as a percentage of the pre-contraction induced by the agonist.
- Concentration-response curves are constructed to determine the EC₅₀ (effective concentration causing 50% of the maximal relaxation).

Apoptosis Assay in Prostate Cancer Cells

This protocol outlines the assessment of Terazosin-induced apoptosis in prostate cancer cell lines (e.g., PC-3, DU145).

Materials:

- Prostate cancer cell lines
- Cell culture medium and supplements
- Terazosin
- Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
- Flow cytometer

Procedure:

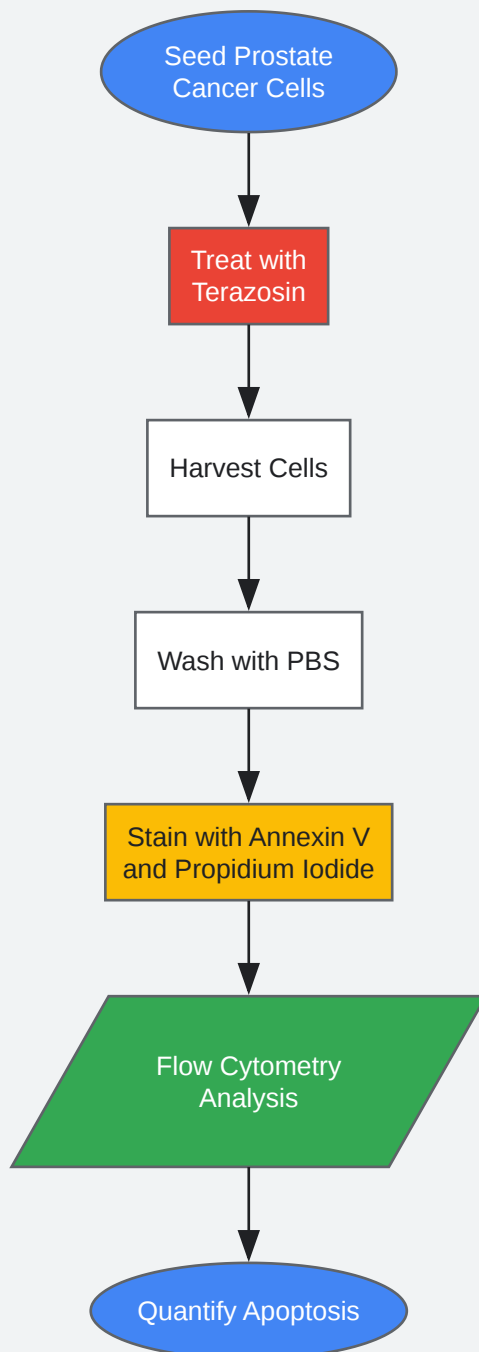
- Seed the prostate cancer cells in culture plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of Terazosin for a specified duration (e.g., 24, 48, 72 hours).
- Harvest the cells, including any floating cells in the medium.

- Wash the cells with cold phosphate-buffered saline (PBS).
- Resuspend the cells in the binding buffer provided with the apoptosis detection kit.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry.
- Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Experimental Workflow for Apoptosis Assay

The following diagram illustrates the key steps in the apoptosis assay.

Workflow for Terazosin-Induced Apoptosis Assay



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A simplified workflow for assessing apoptosis.

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